

Technical Guide: 4-Methyl-1-heptanol (CAS 817-91-4)

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Compound of Interest

Compound Name: 4-Methyl-1-heptanol

Cat. No.: B1330018

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **4-Methyl-1-heptanol** (CAS 817-91-4), a chiral primary alcohol. It is intended for researchers and professionals in chemistry and drug development who require detailed information on its properties, synthesis, and analysis. This guide summarizes key physicochemical and spectroscopic data, outlines a probable synthetic route, and details a standard analytical workflow for identity and purity verification. Currently, there is limited publicly available information regarding its specific applications in drug development or its role in biological signaling pathways.

Physicochemical Properties

4-Methyl-1-heptanol is a combustible and irritant liquid. Its key physical and chemical properties are summarized in the table below. This data is essential for experimental design, safety assessments, and computational modeling.

Property	Value	Unit	Source(s)
Molecular Formula	C ₈ H ₁₈ O	-	
Molecular Weight	130.23	g/mol	
IUPAC Name	4-methylheptan-1-ol	-	
Boiling Point	182.7 - 190.5	°C	
Melting Point	-61.15 (estimate)	°C	
Density	0.8065	g/cm ³	
Refractive Index	1.4253	-	
Water Solubility	1379 (estimate)	mg/L @ 25°C	
Vapor Pressure	0.146 (estimate)	mmHg @ 25°C	
Flash Point	71.1 (estimate)	°C	
pKa	15.17 ± 0.10 (Predicted)	-	
LogP (o/w)	2.721 (estimate)	-	

Spectroscopic Data for Molecular Characterization

The identity and purity of **4-Methyl-1-heptanol** are typically confirmed using a combination of spectroscopic methods. While detailed spectral data with peak assignments are proprietary or found in specialized databases, the availability of reference spectra is confirmed across several sources.

Spectroscopy Type	Data Availability	Source(s)
Mass Spectrometry (MS)	Electron Ionization (EI) spectra available.	
Infrared (IR) Spectroscopy	Vapor phase IR spectra available.	
¹³ C Nuclear Magnetic Resonance (¹³ C-NMR)	Reference spectra available.	
¹ H Nuclear Magnetic Resonance (¹ H-NMR)	Predicted spectra available.	

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **4-Methyl-1-heptanol** are not readily available in the public domain. However, a common and logical synthetic route for the preparation of a primary alcohol from an alkene is the hydroboration-oxidation of the corresponding terminal alkene.

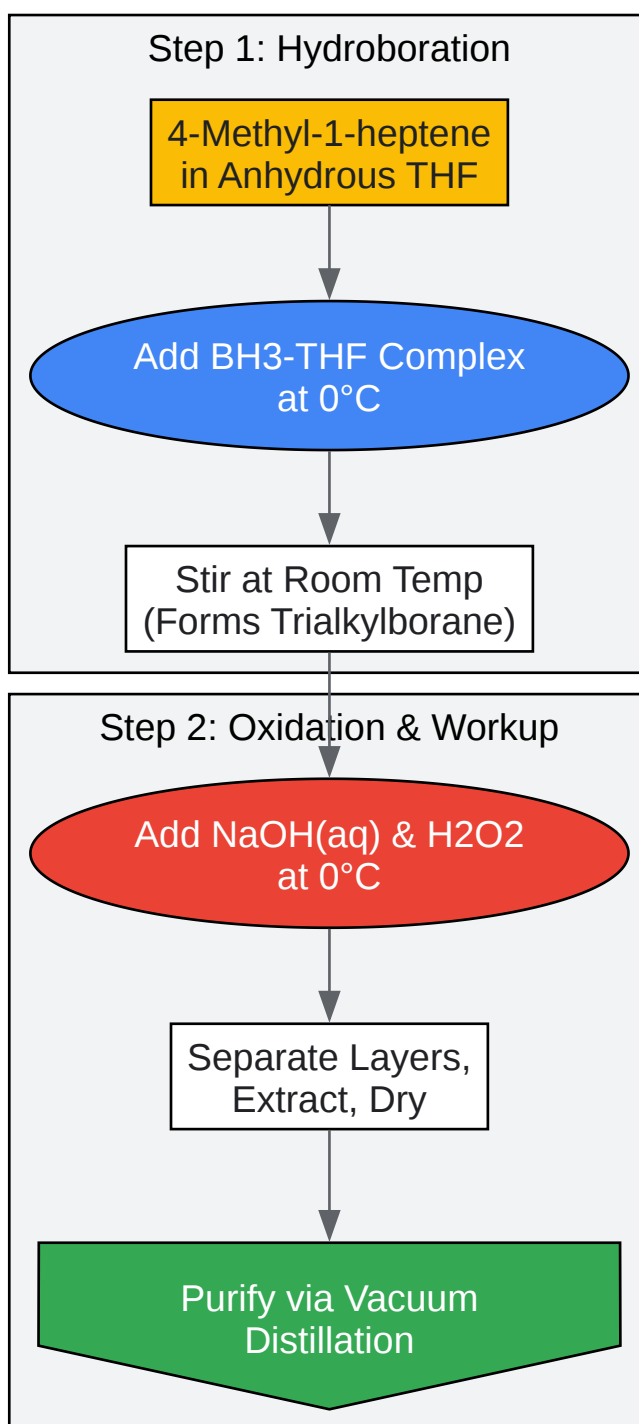
Plausible Synthesis Route: Hydroboration-Oxidation

The synthesis would involve the anti-Markovnikov addition of a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) to 4-methyl-1-heptene, followed by an oxidative workup with hydrogen peroxide and a base (e.g., sodium hydroxide).

General Experimental Protocol:

- **Reaction Setup:** A solution of 4-methyl-1-heptene is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon) in a suitably sized reaction vessel.
- **Hydroboration:** The vessel is cooled in an ice bath (0 °C). A solution of borane-THF complex is added dropwise to the stirred alkene solution, maintaining the temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of the trialkylborane intermediate.

- **Oxidation:** The reaction mixture is again cooled to 0 °C. An aqueous solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide (30% solution), ensuring the reaction temperature does not rise excessively.
- **Workup and Isolation:** After the oxidation is complete, the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure (rotary evaporation).
- **Purification:** The resulting crude oil is purified, typically by fractional distillation under reduced pressure, to yield pure **4-Methyl-1-heptanol**.

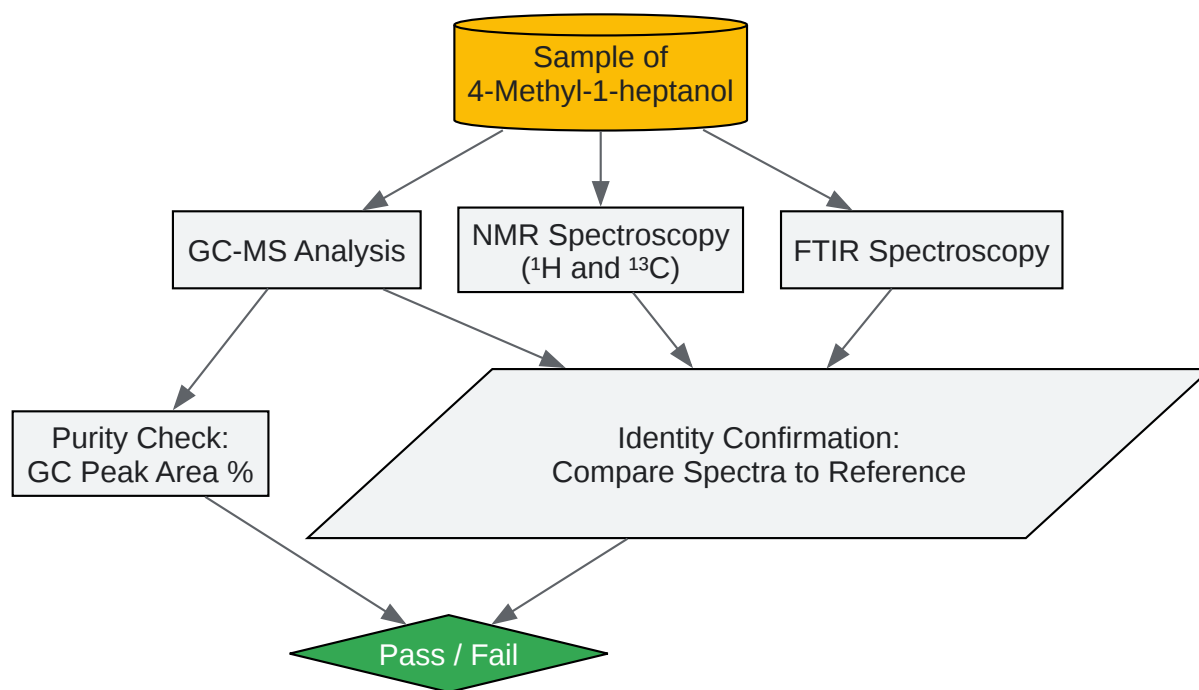


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Plausible Synthetic Workflow for **4-Methyl-1-heptanol**.

Analytical Workflow

For quality control, lot release, and research purposes, a standardized workflow is essential to confirm the identity and assess the purity of **4-Methyl-1-heptanol**.



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Standard Analytical Workflow for Chemical Verification.

Applications and Biological Activity

Information regarding the biological activity of **4-Methyl-1-heptanol** and its application in drug development is sparse in publicly accessible literature. It is not a widely recognized pharmacophore or active pharmaceutical ingredient. Its primary documented use is as a fragrance ingredient. The compound has also been identified as a volatile organic compound in some natural sources. Further research is required to determine if it possesses any significant biological or pharmacological properties relevant to drug discovery.

Safety Information

According to GHS classifications, **4-Methyl-1-heptanol** is a combustible liquid that causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), are required when handling this chemical. All work should be performed in a well-ventilated area or a chemical fume hood.

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